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Compound of Interest

(2-Aminophenyl)[bis(4-
Compound Name:

methylphenyl)Jmethanol
CAS No.: 91148-61-7

Cat. No.: B2959085

Get Quote

\ J

Chemical Identity & Significance[1]

* |[UPAC Name: (2-Aminophenyl)bis(4-methylphenyl)methanol[1][2][3]
o CAS Number: 91148-61-7[3]

e Molecular Formula:

[2]

¢ Molecular Weight: 303.40 g/mol
* Physical State: Off-white to pale yellow crystalline solid.

¢ Solubility: Soluble in DCM, THF, DMSO; insoluble in water.

Core Utility
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This molecule belongs to the class of functionalized trityl alcohols. Its significance lies in the
ortho-amino group, which provides a handle for further functionalization (e.g., Schiff base
formation) to create bidentate or tridentate ligands. Upon protonation or oxidation, it generates
a stabilized triarylmethyl cation (trityl cation), a property exploited in dye chemistry and
protective group synthesis.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound is best prepared via a Grignard
addition to methyl anthranilate. This method minimizes side reactions common with
aminobenzophenone precursors.

Protocol: Grignard Addition

» Reagents: Methyl anthranilate (1.0 eq), 4-Tolylmagnesium bromide (2.5 eq, 1.0 M in THF).
e Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser.

e Procedure:

o

Dissolve methyl anthranilate in anhydrous THF at 0°C.

o Add 4-Tolylmagnesium bromide dropwise over 30 minutes.[4] (Exothermic).

o Allow to warm to Room Temperature (RT), then reflux for 4 hours.

o Quench: Cool to 0°C. Add saturated
(aq) slowly.
o Workup: Extract with EtOAc (3x). Wash organics with brine. Dry over

5]

o Purification: Recrystallize from Hexane/EtOAc or column chromatography (SiO2, 10%
EtOAc/Hexane).
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Reaction Workflow Diagram

Methyl Anthranilate N2 atm Add 4-TolylMgBr Reflux 4h Magnesium Alkoxide Hydrolysis Quench (NH4CI) Crystallization
(In THF, 0°C) (2.5 eq, Dropwise) Intermediate & Extraction
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Caption: Step-by-step synthetic workflow for the generation of the target triarylmethyl alcohol
via Grignard addition.

Spectroscopic Characterization

The following data represents the standard spectral profile for high-purity (>98%) material.
A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) | Frequency: 400 MHz[6][7][8]

H NMR Data

The spectrum is characterized by the distinct AA'BB' system of the p-tolyl groups and the
exchangeable protons of the aniline/alcohol functions.
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Key diagnostic peak is the quaternary carbinol carbon (

) appearing near 82 ppm, significantly downfield from aliphatic carbons but upfield from

carbonyls.
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B. Mass Spectrometry (MS)

Method: ESI-MS or EI-MS. The molecule exhibits a characteristic fragmentation pattern

dominated by the formation of the resonance-stabilized trityl cation.

e Molecular lon (

): 303 m/z

o Base Peak (

): 286 m/z

o Mechanism:[10] Rapid loss of the hydroxyl group to form the purple/red-colored (2-

aminophenyl)bis(4-methylphenyl)methyl cation.
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Caption: Primary fragmentation pathway showing the formation of the stable trityl cation (m/z
286).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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